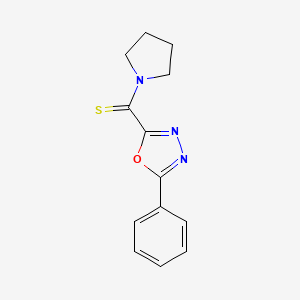
(5-Phenyl-1,3,4-oxadiazol-2-yl)(pyrrolidin-1-yl)methanethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Phenyl-1,3,4-oxadiazol-2-yl)(pyrrolidin-1-yl)methanethione is a heterocyclic compound that features a 1,3,4-oxadiazole ring fused with a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-1,3,4-oxadiazol-2-yl)(pyrrolidin-1-yl)methanethione typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzoic acid derivatives with hydrazine to form hydrazides, which are then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring . The pyrrolidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(5-Phenyl-1,3,4-oxadiazol-2-yl)(pyrrolidin-1-yl)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the oxadiazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include substituted oxadiazoles, pyrrolidines, and various heterocyclic derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(5-Phenyl-1,3,4-oxadiazol-2-yl)(pyrrolidin-1-yl)methanethione has a wide range of scientific research applications:
作用机制
The mechanism of action of (5-Phenyl-1,3,4-oxadiazol-2-yl)(pyrrolidin-1-yl)methanethione involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
相似化合物的比较
Similar Compounds
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol: Contains a pyridyl group and thiol functionality.
(1,2,4-Oxadiazol-5-yl)pyrrolidin-3-yl urea: A related compound with a urea linkage.
Uniqueness
(5-Phenyl-1,3,4-oxadiazol-2-yl)(pyrrolidin-1-yl)methanethione is unique due to its specific combination of the oxadiazole and pyrrolidine rings, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not observed with other similar compounds.
属性
CAS 编号 |
89515-40-2 |
|---|---|
分子式 |
C13H13N3OS |
分子量 |
259.33 g/mol |
IUPAC 名称 |
(5-phenyl-1,3,4-oxadiazol-2-yl)-pyrrolidin-1-ylmethanethione |
InChI |
InChI=1S/C13H13N3OS/c18-13(16-8-4-5-9-16)12-15-14-11(17-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
InChI 键 |
HCEXCFKSLMCAHJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=S)C2=NN=C(O2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5,5,8,8-Pentamethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14380254.png)

![2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate](/img/structure/B14380267.png)

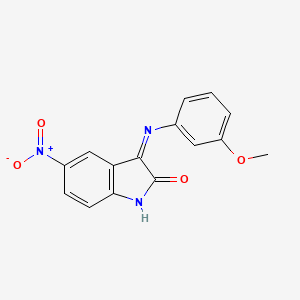
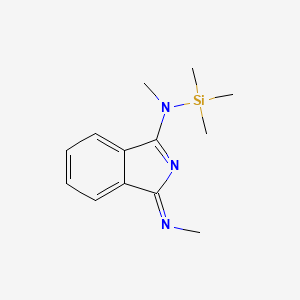
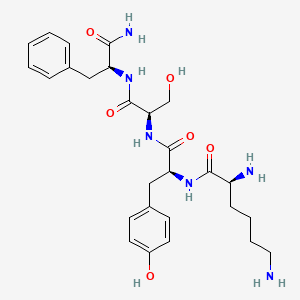
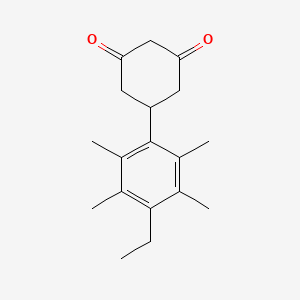
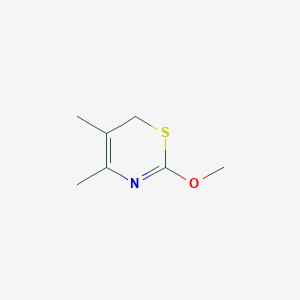
![2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14380344.png)
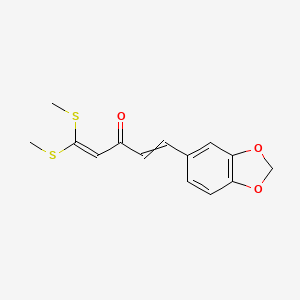
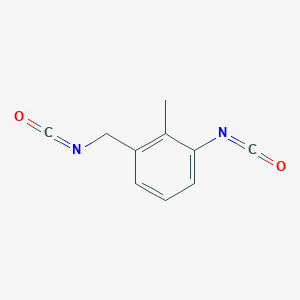
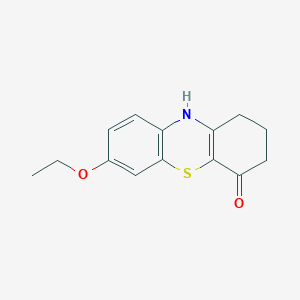
![11-(Chloromethyl)-5,6-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14380366.png)
